molecular formula C12H3F21 B1360217 1h,1h,2h-Perfluoro-1-dodecene CAS No. 30389-25-4

1h,1h,2h-Perfluoro-1-dodecene

Cat. No.: B1360217
CAS No.: 30389-25-4
M. Wt: 546.12 g/mol
InChI Key: UCHSAVGOZUCXHC-UHFFFAOYSA-N
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Description

1H,1H,2H-Perfluoro-1-dodecene is a fluorinated organic compound with the molecular formula C12H3F21. It is characterized by a long carbon chain with multiple fluorine atoms, making it a perfluorinated alkene. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, which make it valuable in various industrial and scientific applications .

Safety and Hazards

When handling 1H,1H,2H-Perfluoro-1-dodecene, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers this compound has been cited in reputable papers . For more detailed information, you may want to look up these papers.

Preparation Methods

The synthesis of 1H,1H,2H-Perfluoro-1-dodecene typically involves the telomerization of tetrafluoroethylene with a suitable telogen, such as 1-iodododecane. The reaction is carried out under controlled conditions, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The process yields a mixture of perfluorinated alkenes, which can be separated and purified through distillation .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production, focusing on efficiency and cost-effectiveness .

Mechanism of Action

The mechanism by which 1H,1H,2H-Perfluoro-1-dodecene exerts its effects is primarily related to its strong carbon-fluorine bonds. These bonds confer high stability and resistance to degradation, allowing the compound to maintain its integrity under harsh conditions. The molecular targets and pathways involved are often related to its interaction with other fluorinated compounds and its incorporation into larger molecular structures .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3F21/c1-2-3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHSAVGOZUCXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21CH=CH2, C12H3F21
Record name 1-Dodecene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184471
Record name (Perfluorodecyl)ethylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30389-25-4
Record name 1H,1H,2H-Perfluoro-1-dodecene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30389-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Perfluorodecyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1H,1H,2H-Perfluoro-1-dodecene contribute to the formation of oil-repellent surfaces?

A: this compound serves as a monomer in plasma polymerization processes. When subjected to a radio frequency glow discharge, this monomer undergoes fragmentation and reassembly, forming a thin film on the target substrate [, , ]. The resulting plasma polymerized fluorocarbon (PPFC) films are primarily composed of perfluoromethylene (CF2) units [, , ]. These CF2 units are responsible for the low surface energy and high contact angles with liquids, leading to the desired oil-repellent properties [, , ].

Q2: How does the power used in the plasma polymerization process affect the oil-repellency of the resulting films?

A: Research indicates that the power applied during plasma polymerization significantly influences the film's chemical structure and, consequently, its oil-repellency []. Lower power settings favor the formation of films with a higher concentration of CF2 units, contributing to enhanced oil-repellency []. Conversely, increasing the power leads to greater monomer fragmentation, resulting in films with a reduced CF2 content and diminished oil-repellent characteristics [].

Q3: Are there any challenges in directly applying these PPFC films to certain materials?

A: Yes, studies have shown that the adhesion of PPFC films directly to silicone rubber can be poor []. This challenge has been addressed by introducing a plasma polymerized hydrocarbon interlayer between the silicone rubber and the PPFC film, leading to significantly improved adhesion []. This highlights the importance of optimizing deposition techniques and considering substrate compatibility for achieving durable and effective oil-repellent coatings.

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